1-(Bromoacetyl)indoline
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Overview
Description
1-(Bromoacetyl)indoline is an organic compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of a bromoacetyl group to the indoline structure introduces unique chemical properties, making this compound a valuable compound in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromoacetyl)indoline can be synthesized through several methods. One common approach involves the bromination of acetylindoline. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the acetyl position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromoacetyl)indoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetylindoline derivatives.
Oxidation: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in the synthesis of pharmaceuticals and natural products.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted acetylindoline derivatives.
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives of acetylindoline.
Scientific Research Applications
1-(Bromoacetyl)indoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a precursor in the synthesis of bioactive molecules with potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: this compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Bromoacetyl)indoline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate analog, interacting with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function.
Comparison with Similar Compounds
1-(Bromoacetyl)indoline can be compared with other indoline derivatives such as:
1-(Chloroacetyl)indoline: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
1-(Fluoroacetyl)indoline: Contains a fluorine atom, leading to distinct electronic properties and biological activity.
1-(Iodoacetyl)indoline:
Uniqueness: this compound is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for selective modifications in chemical synthesis and biological studies.
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHBDJXOHMIGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73392-01-5 |
Source
|
Record name | 1-(Bromoacetyl)indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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